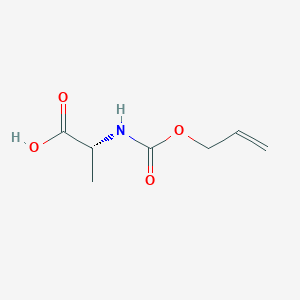

((Allyloxy)carbonyl)-D-alanine

Description

((Allyloxy)carbonyl)-D-alanine (CAS: 918936-47-7) is a chiral amino acid derivative characterized by an allyloxycarbonyl (Alloc) protecting group attached to the amino moiety of D-alanine. Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.17 g/mol. The compound’s structure includes a D-configuration at the α-carbon, critical for its biological interactions, particularly in enzyme systems that recognize D-amino acids, such as bacterial cell wall biosynthesis enzymes . The allyloxy group introduces unique chemical reactivity, enabling selective deprotection under mild conditions (e.g., palladium catalysis), which is advantageous in peptide synthesis .

Properties

IUPAC Name |

(2R)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of ®-2-aminopropanoic acid (also known as ®-alanine) with an allyloxycarbonyl group. This can be achieved through the reaction of ®-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-2-(((allyloxy)carbonyl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the allyloxycarbonyl group under mild conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different protective or functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

((Allyloxy)carbonyl)-D-alanine serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the creation of α-aryl quaternary amino acids, which are components of several bioactive compounds. Researchers have developed metal-free routes for the enantioselective synthesis of these amino acids, showcasing the compound's utility in asymmetric synthesis .

Synthetic Routes

The synthesis typically involves protecting the amino group with an allyloxycarbonyl group, forming a chiral center through asymmetric methods or resolution, and introducing additional functional groups via coupling reactions. The final product is purified using chromatography techniques .

Biological Applications

Enzyme Inhibition Studies

this compound has been studied for its potential role in enzyme inhibition. Research indicates that it may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for understanding its mechanism of action in biological systems .

Imaging and Diagnostic Applications

The compound has implications in the development of imaging agents for detecting bacterial infections. For instance, derivatives of D-alanine have been integrated into peptidoglycan-targeted PET tracers, allowing for robust bacterial accumulation and differentiation between live and dead bacteria in vivo . This application highlights its potential in medical diagnostics.

Therapeutic Potential

Drug Development

There is ongoing investigation into the therapeutic potential of this compound in drug development. Its ability to inhibit specific enzymes makes it a candidate for developing treatments targeting various diseases, including cancer . The compound's structural properties allow it to be modified to enhance efficacy and selectivity against particular targets.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing various compounds underscores its importance in chemical manufacturing processes .

Case Study 1: Synthesis of Peptidoglycan-Targeted Tracers

A recent study developed a fluorine-18 labeled tracer based on D-alanine derivatives to target bacterial peptidoglycan. This tracer showed high specificity for Gram-negative bacteria like E. coli, demonstrating the utility of D-alanine derivatives in medical imaging applications .

Case Study 2: Enzyme Inhibition Mechanism

Research explored the mechanism by which this compound inhibits specific enzymes involved in metabolic pathways. The findings suggest that its binding affinity could be harnessed to develop new inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of ®-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with various molecular targets. The allyloxycarbonyl group can act as a protective group, allowing selective reactions to occur at other functional sites. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules.

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]-L-alanine (Cbz-L-alanine)

- Structural Differences : The benzyloxycarbonyl (Cbz) group replaces the allyloxy group, conferring greater steric bulk and aromaticity.

- Reactivity: Cbz is cleaved via hydrogenolysis, contrasting with the allyl group’s palladium-mediated deprotection. This makes ((Allyloxy)carbonyl)-D-alanine preferable in orthogonal protection strategies .

- Biological Relevance : Both compounds inhibit peptidases targeting D-alanine residues, but the D-configuration in this compound enhances specificity for bacterial enzymes like D,D-carboxypeptidases .

N-[(Vinyloxy)carbonyl]-L-alanine

3-Azido-N-Boc-D-alanine

N-((Allyloxy)carbonyl)-N-methyl-L-alanine

- Modifications : Incorporates an N-methyl group on the alanine backbone, altering steric and electronic properties.

- Biological Activity: This derivative is used in synthesizing complement factor D inhibitors, highlighting how alkylation of the amino group can redirect biological function compared to the parent compound .

Key Research Findings and Data

Enzyme Inhibition Studies

- D,D-Carboxypeptidase Inhibition : this compound competitively inhibits D,D-carboxypeptidases (IC₅₀ ~15 µM), outperforming L-alanine analogs (IC₅₀ >100 µM) due to stereochemical compatibility with enzyme active sites .

- β-Lactamase Cross-Reactivity : The carbonyl moiety in this compound mimics β-lactam antibiotics, enabling weak binding to serine β-lactamases (Ki ~2 mM), though less effectively than dedicated β-lactam inhibitors .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | Solubility (H₂O) | Deprotection Method |

|---|---|---|---|

| This compound | 173.17 | Moderate | Pd⁰/PhSiH₃ |

| Cbz-L-alanine | 223.23 | Low | H₂/Pd-C |

| N-[(Vinyloxy)carbonyl]-L-alanine | 159.14 | High | Acid (HCl) |

Table 2: Enzyme Inhibition Profiles

| Enzyme | This compound (IC₅₀) | Cbz-L-alanine (IC₅₀) |

|---|---|---|

| D,D-Carboxypeptidase | 15 µM | >100 µM |

| Serine β-Lactamase | 2 mM | No inhibition |

Critical Analysis and Limitations

- Synthetic Challenges : Palladium-catalyzed deprotection of allyloxy groups can lead to side reactions in the presence of thiols or amines, requiring stringent purification .

- Biological Specificity : While this compound shows high affinity for bacterial enzymes, its efficacy in eukaryotic systems (e.g., human proteases) remains untested, limiting therapeutic applications .

Biological Activity

((Allyloxy)carbonyl)-D-alanine is a derivative of D-alanine, an amino acid that plays significant roles in various biological processes, particularly in bacterial cell wall synthesis and as a signaling molecule. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of D-Alanine

D-alanine is a non-proteinogenic amino acid that is crucial for the biosynthesis of peptidoglycan in bacterial cell walls. It is synthesized through the action of D-alanine–D-alanine ligase (Ddl), which catalyzes the formation of D-alanyl-D-alanine from two molecules of D-alanine in an ATP-dependent reaction . The significance of D-alanine extends beyond its structural role; it has been identified as a biomarker and therapeutic agent in various diseases, including viral infections .

1. Role in Cell Wall Synthesis

D-alanine is essential for the formation of peptidoglycan, a vital component of bacterial cell walls. The ligase enzyme, Ddl, facilitates the condensation of two D-alanine molecules, which is critical for maintaining cell wall integrity and function. Disruption of this pathway can lead to bacterial lysis and death, making Ddl a target for antibiotic development .

2. Therapeutic Applications

Recent studies have highlighted the protective effects of D-alanine against severe viral infections. In mouse models infected with influenza A virus (IAV) and SARS-CoV-2, supplementation with D-alanine improved survival rates and mitigated body weight loss associated with infection. The mechanism appears to involve modulation of immune responses and enhancement of overall metabolic health during viral challenges .

Case Studies

Study 1: D-Alanine Supplementation in Viral Infections

In a study examining the effects of D-alanine on IAV-infected mice, researchers found that administration of D-alanine led to reduced viral titers in lung tissues and less severe histological lesions compared to control groups. The study indicated that maintaining elevated blood levels of D-alanine correlated with improved outcomes during infection .

Study 2: Impact on COVID-19 Models

Another investigation utilized CAG-hACE2 mice to study the effects of D-alanine on SARS-CoV-2 infection. Mice treated with D-alanine showed better weight retention and improved survival rates. The research suggested that D-alanine supplementation could counteract the depletion of d-amino acids observed during severe infections .

Research Findings

Recent findings indicate that d-amino acids, including D-alanine, are present at millimolar concentrations in extracellular environments and may play physiological roles beyond their traditional functions . Moreover, studies have identified potential pathways for d-amino acid export from cells, suggesting complex regulatory mechanisms governing their availability in biological systems .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Cell Wall Synthesis | Inhibition via Ddl enzyme | Bacterial lysis |

| Immune Modulation | Enhancement of metabolic health | Improved survival rates in viral infections |

| Viral Load Reduction | Decreased viral titers in lung tissues | Less severe infection outcomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.